Methyl 5-ethyl-7-(3-fluorophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
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Overview
Description
Methyl 5-ethyl-7-(3-fluorophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The presence of the triazolo and pyrimidine rings in its structure imparts unique chemical and biological properties.
Mechanism of Action
Target of Action
Similar compounds, such as triazolo[4,3-a]pyrazine derivatives, have shown promising antibacterial activities against both gram-positive staphylococcus aureus and gram-negative escherichia coli strains . Another related compound, pyrazolo[3,4-d]pyrimidine, has been identified as a novel inhibitor of CDK2, a protein kinase involved in cell cycle regulation .
Mode of Action
For instance, the aforementioned CDK2 inhibitors prevent the progression of the cell cycle, thereby inhibiting cell proliferation .
Biochemical Pathways
For instance, some triazole-pyrimidine hybrids have demonstrated neuroprotective and anti-inflammatory properties, potentially through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway .
Pharmacokinetics
The synthesis and characterization of similar compounds have been reported . The bioavailability, distribution, metabolism, and excretion of this compound would need to be determined through further pharmacokinetic studies.
Result of Action
For instance, some triazole-pyrimidine hybrids have demonstrated neuroprotective properties by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Action Environment
It’s worth noting that the synthesis of similar compounds can be influenced by various factors, including temperature
Biochemical Analysis
Biochemical Properties
The biochemical properties of Methyl 5-ethyl-7-(3-fluorophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate are largely derived from its interactions with various biomolecules. In particular, this compound has been shown to interact with enzymes such as nitric oxide (NO) and tumor necrosis factor-α (TNF-α), inhibiting their production in LPS-stimulated human microglia cells . This suggests that the compound may play a role in modulating the activity of these enzymes, thereby influencing biochemical reactions within the cell .
Cellular Effects
This compound has been shown to have significant effects on various types of cells. In particular, it has been found to exhibit promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells . This suggests that the compound may influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is thought to involve its interactions with various biomolecules. A molecular docking study showed that the compound has favorable interaction with active residues of ATF4 and NF-kB proteins . This suggests that the compound may exert its effects at the molecular level through binding interactions with these biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-ethyl-7-(3-fluorophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate typically involves the following steps:
Formation of the Triazole Ring: The initial step involves the cyclization of appropriate precursors to form the triazole ring. This can be achieved by reacting 3-amino-1,2,4-triazole with ethyl acetoacetate under acidic conditions.
Introduction of the Pyrimidine Ring: The triazole intermediate is then reacted with a suitable aldehyde, such as 3-fluorobenzaldehyde, in the presence of a base like sodium ethoxide to form the triazolopyrimidine core.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester. This can be done using methanol and a catalytic amount of sulfuric acid.
Industrial Production Methods
For industrial-scale production, the process can be optimized by using continuous flow reactors to enhance the reaction efficiency and yield. The use of automated systems for reagent addition and temperature control can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can target the triazole or pyrimidine rings, potentially leading to the formation of dihydro or tetrahydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of dihydro or tetrahydro derivatives.
Substitution: Introduction of various functional groups on the fluorophenyl ring.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, Methyl 5-ethyl-7-(3-fluorophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine
In medicine, this compound is being investigated for its potential therapeutic effects. Its ability to interact with specific molecular targets suggests it could be developed into a drug for treating various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties. Its stability and reactivity make it suitable for applications in coatings, adhesives, and other advanced materials.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-ethyl-7-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate: Lacks the fluorine atom, which may affect its reactivity and biological activity.
Ethyl 5-ethyl-7-(3-fluorophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate: Similar structure but with an ethyl ester instead of a methyl ester, potentially altering its solubility and pharmacokinetics.
Uniqueness
The presence of the fluorophenyl group in Methyl 5-ethyl-7-(3-fluorophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate imparts unique properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from other similar compounds and highlights its potential for various applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
methyl 5-ethyl-7-(3-fluorophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN4O2/c1-3-11-12(14(21)22-2)13(9-5-4-6-10(16)7-9)20-15(19-11)17-8-18-20/h4-8,13H,3H2,1-2H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOUINFIXRLPQJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(N2C(=NC=N2)N1)C3=CC(=CC=C3)F)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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